1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid

Description

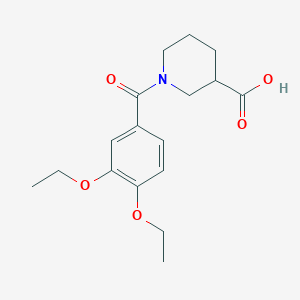

1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid is a synthetic organic compound featuring a piperidine ring substituted with a carboxylic acid group at the 3-position and a 3,4-diethoxybenzoyl moiety at the 1-position. This compound is primarily utilized as a research chemical or intermediate in organic synthesis, as evidenced by its availability through specialized suppliers like CymitQuimica (priced at €1,250.00/g) . Its structural versatility makes it relevant for drug discovery, particularly in designing enzyme inhibitors or receptor modulators.

Propriétés

IUPAC Name |

1-(3,4-diethoxybenzoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-3-22-14-8-7-12(10-15(14)23-4-2)16(19)18-9-5-6-13(11-18)17(20)21/h7-8,10,13H,3-6,9,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYKDQCLHMQXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C(=O)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 3,4-diethoxybenzoyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or benzoyl derivatives.

Applications De Recherche Scientifique

1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Alkoxy vs. Methoxy Substitutions

- 1-[(3,4-Dimethoxyphenyl)methyl]piperidine-3-carboxylic acid (CAS 896046-80-3): Differs in having methoxy groups (OCH₃) instead of ethoxy (OCH₂CH₃).

- 1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid: Ethoxy groups enhance hydrophobicity, favoring interactions with lipid-rich biological targets. Higher molecular weight (C₁₇H₂₃NO₅ vs. C₁₆H₂₁NO₅ for dimethoxy analog) may influence pharmacokinetics .

Halogenated Derivatives

- 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid (CAS 1858242-24-6): Substituted with electron-withdrawing chlorine atoms and a sulfonyl group (-SO₂-). Increased molecular weight (352.23 g/mol vs. ~333 g/mol for diethoxy analog) and polarity due to sulfonyl’s hydrogen-bond acceptor capacity.

Heterocyclic and Functional Group Modifications

Pyrazine/Pyrimidine Substitutions

- Melting point (185–186.5°C) suggests higher crystallinity than diethoxybenzoyl analog .

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid :

Protecting Group Variations

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5):

Comparative Data Table

Activité Biologique

1-(3,4-Diethoxybenzoyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer research. This article summarizes the biological activity of this compound based on recent studies, including its synthesis, mechanism of action, and pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 335.41 g/mol

The compound features a piperidine ring substituted with a diethoxybenzoyl group and a carboxylic acid moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the Ugi reaction, which allows for the formation of diverse piperidine derivatives. The synthesis process is crucial for obtaining compounds with specific biological properties.

Antiviral Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit antiviral properties. For instance, this compound was evaluated for its effectiveness against various viruses, including influenza and coronaviruses.

- Mechanism of Action : The antiviral activity is believed to stem from the compound's ability to inhibit viral replication by targeting specific viral enzymes. In particular, compounds similar to this compound have shown inhibitory effects on the main protease (M) of coronaviruses, which is essential for viral replication .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound in human cell lines. The half-maximal cytotoxic concentration (CC) and half-maximal effective concentration (EC) values are critical for determining the selectivity index (SI), which helps evaluate the safety profile of the compound.

| Compound | CC (µM) | EC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 44 | 7.4 | 5.95 |

The selectivity index indicates that while the compound exhibits antiviral activity, it also has a moderate cytotoxic effect, necessitating further optimization to enhance selectivity and reduce toxicity.

Case Studies

A notable study investigated various piperidine derivatives' structure-activity relationships (SAR), revealing that modifications on the benzoyl moiety significantly impacted antiviral potency. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.